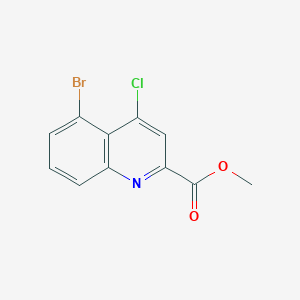![molecular formula C7H12F2O3S B13507885 [3,3-Difluoro-1-(methanesulfonylmethyl)cyclobutyl]methanol](/img/structure/B13507885.png)
[3,3-Difluoro-1-(methanesulfonylmethyl)cyclobutyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3,3-Difluoro-1-(methanesulfonylmethyl)cyclobutyl]methanol is a chemical compound with the molecular formula C7H12F2O3S and a molecular weight of 214.23 g/mol . This compound is characterized by the presence of a cyclobutyl ring substituted with difluoro groups and a methanesulfonylmethyl group, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,3-Difluoro-1-(methanesulfonylmethyl)cyclobutyl]methanol typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Difluoro Groups: The difluoro groups are introduced via fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment of Methanesulfonylmethyl Group: The methanesulfonylmethyl group is attached through a sulfonylation reaction using methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
[3,3-Difluoro-1-(methanesulfonylmethyl)cyclobutyl]methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
[3,3-Difluoro-1-(methanesulfonylmethyl)cyclobutyl]methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3,3-Difluoro-1-(methanesulfonylmethyl)cyclobutyl]methanol involves its interaction with specific molecular targets. The difluoro groups and the methanesulfonylmethyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanol
- [3,3-Difluoro-1-[(methylsulfanyl)methyl]cyclobutyl]methanol
Uniqueness
What sets [3,3-Difluoro-1-(methanesulfonylmethyl)cyclobutyl]methanol apart is the presence of the methanesulfonylmethyl group, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H12F2O3S |
|---|---|
Molecular Weight |
214.23 g/mol |
IUPAC Name |
[3,3-difluoro-1-(methylsulfonylmethyl)cyclobutyl]methanol |
InChI |
InChI=1S/C7H12F2O3S/c1-13(11,12)5-6(4-10)2-7(8,9)3-6/h10H,2-5H2,1H3 |
InChI Key |
WAOPEBGYRNIULJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1(CC(C1)(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


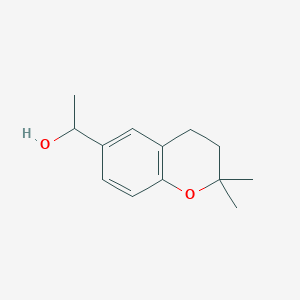
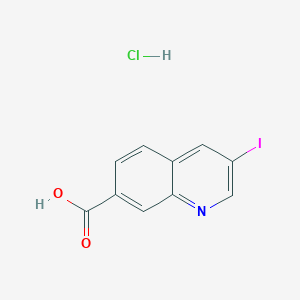
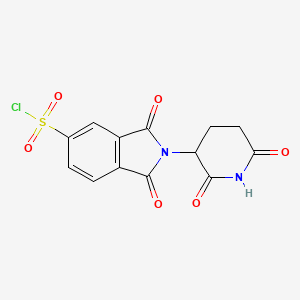

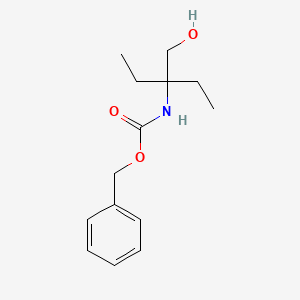
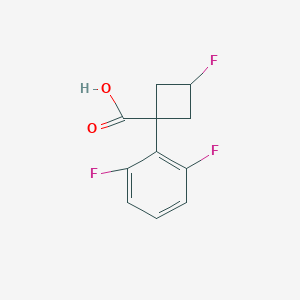

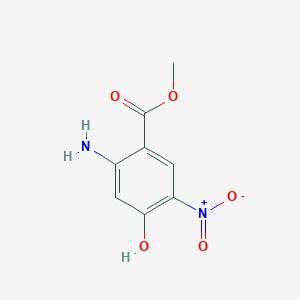

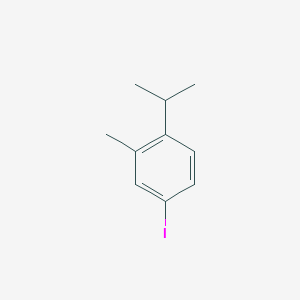
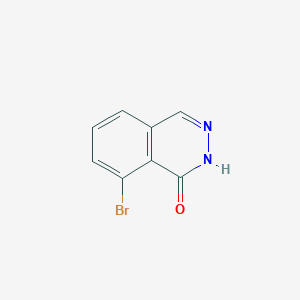
![benzyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate](/img/structure/B13507865.png)

